3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride
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Overview
Description
3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a sulfanylbenzoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(dimethylaminomethyl)phenyl thiol with benzoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the sulfanylbenzoic acid moiety may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
- 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
- (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride
Uniqueness
3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
139009-44-2 |
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Molecular Formula |
C16H18ClNO2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2S.ClH/c1-17(2)11-13-6-3-4-9-15(13)20-14-8-5-7-12(10-14)16(18)19;/h3-10H,11H2,1-2H3,(H,18,19);1H |
InChI Key |
PDLYAVPTTRMXMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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